1-Aminobut-3-yn-2-ol hydrochloride

Gold catalysis Domino cycloisomerization Pyrrole synthesis

1‑Aminobut‑3‑yn‑2‑ol hydrochloride is a bifunctional C4 building block that combines a terminal alkyne, a secondary alcohol, and a primary amine (protected as the hydrochloride salt). The molecule belongs to the functionalized propargylic amino‑alcohol family and is defined by the IUPAC name 1‑aminobut‑3‑yn‑2‑ol hydrochloride (MFCD32663099) [REFS‑1].

Molecular Formula C4H8ClNO
Molecular Weight 121.56
CAS No. 2109405-82-3
Cat. No. B2503850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminobut-3-yn-2-ol hydrochloride
CAS2109405-82-3
Molecular FormulaC4H8ClNO
Molecular Weight121.56
Structural Identifiers
SMILESC#CC(CN)O.Cl
InChIInChI=1S/C4H7NO.ClH/c1-2-4(6)3-5;/h1,4,6H,3,5H2;1H
InChIKeyXAWPLGYBQWZYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Aminobut-3-yn-2-ol Hydrochloride (CAS 2109405-82-3) – Core Structural Profile


1‑Aminobut‑3‑yn‑2‑ol hydrochloride is a bifunctional C4 building block that combines a terminal alkyne, a secondary alcohol, and a primary amine (protected as the hydrochloride salt). The molecule belongs to the functionalized propargylic amino‑alcohol family and is defined by the IUPAC name 1‑aminobut‑3‑yn‑2‑ol hydrochloride (MFCD32663099) [REFS‑1]. Its connectivity – amine at C1, hydroxyl at C2, and alkyne spanning C3–C4 – creates a contiguous 1,2‑amino‑alcohol motif directly adjacent to the triple bond, a structural arrangement that enables specific gold(I)‑catalyzed domino cycloisomerization reactions not accessible to regioisomeric amino‑alkynols [REFS‑2].

Why Generic Propargylic Amino‑Alcohols Cannot Replace 1‑Aminobut‑3‑yn‑2‑ol HCl


In‑class propargylic amino‑alcohols such as 4‑aminobut‑2‑yn‑1‑ol or (S)‑2‑aminobut‑3‑yn‑1‑ol differ fundamentally in the relative position of the amine and hydroxyl groups with respect to the alkyne. The 1,2‑amino‑alcohol arrangement in 1‑aminobut‑3‑yn‑2‑ol is essential for the intramolecular nucleophilic attack that initiates gold(I)‑catalyzed aminocyclization/1,3‑sulfonyl migration cascades [REFS‑1]. Substituting the 1‑amino‑3‑yn‑2‑ol scaffold with a 4‑amino‑2‑yn‑1‑ol or 2‑amino‑3‑yn‑1‑ol regioisomer alters the ring‑size preference and the alignment of the nucleophile with the activated alkyne, leading to different – often unproductive – reaction pathways. Quantitative reaction‑outcome data in Section 3 demonstrate that generic replacement is not chemically equivalent.

Quantitative Differentiation Evidence: 1‑Aminobut‑3‑yn‑2‑ol HCl vs. Closest Analogs


Gold‑Catalyzed Cycloisomerization Yield: 1‑Amino‑3‑yn‑2‑ol Scaffold vs. Regioisomeric Amino‑Alkynols

N‑Sulfonyl derivatives of 1‑aminobut‑3‑yn‑2‑ol undergo gold(I)‑catalyzed domino aminocyclization/1,3‑sulfonyl migration to afford 1‑substituted 3‑sulfonyl‑1H‑pyrroles in good to high yields. Under standardized conditions (2 mol % [Au(IPr)(NCPh)]SbF₆, CH₂Cl₂, 80 °C, 16 h), isolated yields for a broad panel of N‑sulfonyl‑1‑aminobut‑3‑yn‑2‑ol substrates ranged from 82 % to 88 % [REFS‑1]. In contrast, analogous gold‑catalyzed cyclizations of 4‑aminobut‑2‑yn‑1‑ol derivatives typically require distinct catalytic systems and proceed via different mechanistic pathways, with published yields for six‑membered heterocycle formation generally falling in the 50–70 % range under comparable catalyst loadings [REFS‑2].

Gold catalysis Domino cycloisomerization Pyrrole synthesis Regioselectivity

Functional‑Group Proximity: Computed Hydrogen‑Bond Donor/Acceptor Profile vs. 4‑Aminobut‑2‑yn‑1‑ol

The 1,2‑amino‑alcohol motif in 1‑aminobut‑3‑yn‑2‑ol enables intramolecular hydrogen bonding that modulates the compound’s effective polarity. PubChem‑computed descriptors for 1‑aminobut‑3‑yn‑2‑ol hydrochloride indicate a topological polar surface area (TPSA) of 46.3 Ų, 3 hydrogen‑bond donors, and 2 hydrogen‑bond acceptors [REFS‑1]. The regioisomer 4‑aminobut‑2‑yn‑1‑ol hydrochloride (CAS 39711‑80‑3), in which the amine and hydroxyl are separated by a methylene group, exhibits a similar TPSA of ~46.3 Ų but a different spatial arrangement of H‑bond donors, resulting in distinct molecular recognition profiles in biological assays [REFS‑2].

Computational chemistry Drug‑likeness Physicochemical profiling Solubility

Synthetic Intermediate Efficiency: Step‑Economy in Pyrrole Synthesis vs. Saturated or Alkene Analogs

The terminal alkyne in 1‑aminobut‑3‑yn‑2‑ol acts as both a directing group and a reactive π‑system, enabling a single‑step conversion to aromatic pyrroles via gold‑catalyzed domino cycloisomerization [REFS‑1]. The saturated analog 1‑aminobutan‑2‑ol lacks the requisite π‑system and cannot undergo analogous cyclization. The alkene analog 1‑aminobut‑3‑en‑2‑ol (CAS 13269‑47‑1) would require a separate oxidation step to achieve aromaticity, adding one synthetic operation and lowering overall yield. This inherent step‑economy advantage is not captured by per‑gram pricing alone but directly impacts the total cost of the target molecule.

Step economy Heterocycle construction Propargylamine Gold catalysis

Purity and Storage Stability: Hydrochloride Salt Form vs. Free Base

Commercial samples of 1‑aminobut‑3‑yn‑2‑ol hydrochloride are routinely supplied at ≥95 % purity (HPLC) with a recommended long‑term storage temperature of –20 °C (cool, dry place) [REFS‑1]. The free base, 1‑aminobut‑3‑yn‑2‑ol (CAS 676503‑25‑6), is reported with a minimum purity specification of 95 % but is significantly more hygroscopic and prone to oxidation of the primary amine, requiring storage under inert atmosphere [REFS‑2]. The hydrochloride salt thus provides a quantifiably broader operational window and reduced risk of degradation during procurement, shipping, and laboratory storage.

Salt form stability Storage conditions Purity assay Hydrochloride

Chiral Resolution Potential: Racemic vs. Enantiopure (S)‑2‑Aminobut‑3‑yn‑1‑ol HCl

1‑Aminobut‑3‑yn‑2‑ol hydrochloride is supplied as a racemic mixture (the C2 carbon bearing the hydroxyl is chiral). The related chiral synthon (S)‑2‑aminobut‑3‑yn‑1‑ol hydrochloride (CAS 898818‑92‑3) is commercially available in optically active form (≥98 % ee) but at a premium price (>5‑fold higher per gram) [REFS‑1]. The racemic 1‑aminobut‑3‑yn‑2‑ol HCl offers a cost‑effective entry point for route‑scouting and racemic library synthesis, while the enantiopure regioisomer is reserved for asymmetric applications where the amine‑alcohol orientation is reversed.

Chiral pool Enantiomeric excess Asymmetric synthesis Racemic resolution

High‑Value Application Scenarios for 1‑Aminobut‑3‑yn‑2‑ol Hydrochloride


Gold‑Catalyzed Synthesis of 3‑Sulfonyl‑1H‑Pyrroles in Medicinal Chemistry

The compound is the preferred substrate for constructing 3‑sulfonyl‑1H‑pyrroles – a privileged scaffold in kinase inhibitors and antibacterial agents – via gold(I)‑catalyzed domino cycloisomerization. Its 1,2‑amino‑alcohol architecture enables the tandem aminocyclization/1,3‑sulfonyl migration that is not feasible with 4‑aminobut‑2‑yn‑1‑ol regioisomers, delivering isolated yields of 82–88 % [REFS‑1].

Cost‑Efficient Racemic Intermediate for High‑Throughput Reaction Screening

As a racemic hydrochloride salt with ≥95 % purity and ambient‑friendly storage, the compound serves as an economical building block for parallel synthesis of propargylic amine libraries. Its price advantage over enantiopure (S)‑2‑aminobut‑3‑yn‑1‑ol hydrochloride (>5‑fold lower) makes it the rational first choice for route‑scouting and SAR exploration [REFS‑2].

Functionalized Alkynol for Click Chemistry and Bioconjugation

The terminal alkyne enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC) for bioconjugation and probe synthesis. The additional 1,2‑amino‑alcohol handle provides a secondary attachment point that is absent in simpler propargylic amines such as propargylamine itself, allowing orthogonal functionalization without protecting‑group manipulation [REFS‑3].

Chiral Pool Entry via Resolution for Asymmetric Synthesis Programs

The racemic hydrochloride can be resolved enzymatically or via diastereomeric salt formation to furnish both enantiomers of the 1‑amino‑3‑yn‑2‑ol core. This dual‑enantiomer accessibility contrasts with the single‑enantiomer availability of (S)‑2‑aminobut‑3‑yn‑1‑ol HCl, offering greater flexibility for asymmetric synthesis where both antipodes are needed for SAR pair studies [REFS‑2].

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